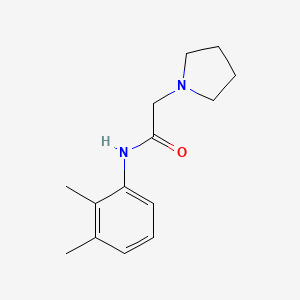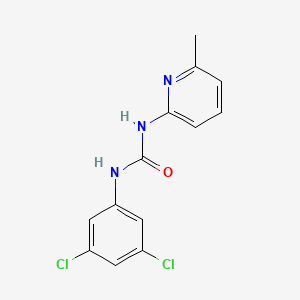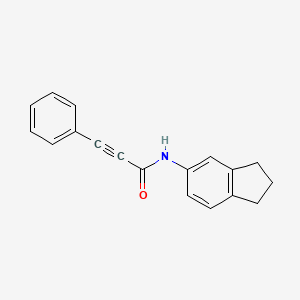
N-(2,3-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(1-pyrrolidinyl)acetamide, commonly known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has gained popularity in recent years due to its off-label use as a cognitive enhancer, with claims that it can improve alertness, focus, and productivity.
Mecanismo De Acción
The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also appears to affect the activity of certain brain regions involved in wakefulness and arousal.
Biochemical and Physiological Effects
Modafinil has been shown to increase alertness, improve cognitive performance, and reduce fatigue. It has also been found to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages as a research tool, including its ability to improve cognitive performance and reduce fatigue, which can be useful for studies involving prolonged cognitive tasks. However, modafinil can also have variable effects on different individuals, and its use as a cognitive enhancer remains controversial.
Direcciones Futuras
There are several potential future directions for research on modafinil, including investigating its effects on specific cognitive domains, such as creativity and problem-solving, and exploring its potential use in treating other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of modafinil and to identify potential long-term effects of its use.
Métodos De Síntesis
Modafinil is synthesized through a multi-step process starting from benzhydryl sulfinyl acetamide. The synthesis involves the condensation of benzhydryl chloride with sulfinyl acetamide, followed by the reaction of the resulting intermediate with methylamine. The reaction mixture is then subjected to several purification steps to obtain modafinil as a white crystalline powder.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its potential use in treating sleep disorders, with several clinical trials demonstrating its efficacy in improving wakefulness and reducing daytime sleepiness. In addition to its use as a sleep disorder medication, modafinil has been investigated for its potential as a cognitive enhancer, with studies showing improvements in attention, memory, and executive function.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-7-13(12(11)2)15-14(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKPGJSMGNCWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)


![methyl 4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5417576.png)
![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5417582.png)